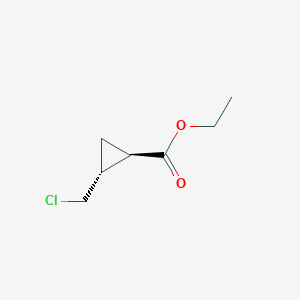
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride is a chemical compound that belongs to the class of benzisothiazolones. This compound is characterized by the presence of a benzisothiazolone core structure, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride can be achieved through several synthetic routes. One efficient method involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via a consecutive process with the formation of S–C and S–N bonds, resulting in the target product in yields ranging from 30% to 89% . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which produces 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones in high yields .
Chemical Reactions Analysis
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the death of bacterial cells. Additionally, it may interact with signaling pathways involved in inflammation or cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride can be compared with other similar compounds, such as benzothiazole and its derivatives. Benzothiazole is an aromatic heterocyclic compound with a similar core structure but lacks the diethylamino propyl group and the dioxide functionality . The presence of these additional functional groups in this compound imparts unique chemical properties and biological activities, making it distinct from other benzothiazole derivatives.
Properties
CAS No. |
73698-52-9 |
|---|---|
Molecular Formula |
C14H21ClN2O3S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[3-(diethylamino)propyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-15(4-2)10-7-11-16-14(17)12-8-5-6-9-13(12)20(16,18)19;/h5-6,8-9H,3-4,7,10-11H2,1-2H3;1H |
InChI Key |
XZJGRAQDKWCFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)





![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)

![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)





